2,5-Dibromopyrazine
Overview
Description
2,5-Dibromopyrazine is a brominated derivative of pyrazine, a heterocyclic aromatic compound with a symmetrical structure. It is an important intermediate in the synthesis of various complex molecules, including pharmaceuticals, agrochemicals, and dyes. The presence of bromine atoms on the pyrazine ring makes it a versatile compound for further chemical transformations through various coupling reactions.
Synthesis Analysis
The synthesis of 2,5-dibromopyrazine derivatives has been explored in several studies. For instance, efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines have been developed, which are useful for the preparation of metal-complexing molecular rods . The synthesis involves Stille coupling reactions and yields products with high efficiency, ranging from 70 to 90% . Additionally, the synthesis of 2,5-diamino-3,6-dicyanopyrazine dyes through oxidative coupling reactions demonstrates the potential of 2,5-dibromopyrazine as a precursor for fluorescent dye chromophores .
Molecular Structure Analysis
The molecular structure of 2,5-dibromopyrazine derivatives has been characterized in several studies. For example, the crystal and molecular structure of 2,5-distyrylpyrazine, a derivative of 2,5-dibromopyrazine, has been determined, revealing that the molecule is not planar and the pyrazine ring makes a dihedral angle with the benzene ring . This non-planarity can influence the stacking and photo-polymerization properties of the compound .
Chemical Reactions Analysis
2,5-Dibromopyrazine undergoes various chemical reactions, making it a valuable building block in organic synthesis. The reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines, for example, yields mono-substituted or bis-substituted products, demonstrating the reactivity of the pyrazine ring towards nucleophilic substitution . Furthermore, the halogenation of 2-aminopyrazine has been studied, with bromination yielding good results, indicating the potential for further functionalization of the pyrazine ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dibromopyrazine derivatives are influenced by their molecular structure and substituents. The crystal structure of 2,5-dichloro-3-methoxypyrazine, a related compound, has been determined, providing insights into the bond distances and angles that are consistent with literature values . These structural details are crucial for understanding the reactivity and physical properties of the compound, such as solubility, melting point, and stability.
Scientific Research Applications
1. Specific Scientific Field The research is conducted in the field of Organic Chemistry and Material Science , specifically in the area of Optoelectronics .
3. Methods of Application or Experimental Procedures The synthesis involves a two-fold reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under standard Sonogashira conditions . The specific conditions involve the use of copper iodide (CuI), palladium dichloride bis(triphenylphosphine) (Pd(PPh3)2Cl2), triethylamine (NEt3), and tetrahydrofuran (THF) .
4. Results or Outcomes The reaction yields 2,5-Di(aryleneethynyl)pyrazine derivatives in 23–41% yields . These derivatives show promising optoelectronic properties. For example, single-layer OLEDs using MEH-PPV as the emissive polymer show significantly enhanced external quantum efficiencies (up to 0.07%) when 20% by weight of 2,5-di(biphenyl-4-ethynyl)-3,6-dimethylpyrazine is added as a dopant .
1. Specific Scientific Field This research is conducted in the field of Supramolecular Chemistry .
3. Methods of Application or Experimental Procedures The synthesis involves a fragment coupling strategy, starting from 2,5-dibromopyrazine and 2,6-dibromopyridine . The resulting macrocycles, para-linked azacalix[n]pyridine[n]pyrazines (n = 2 and 4), coexist with different heteroaromatics .
Safety And Hazards
properties
IUPAC Name |
2,5-dibromopyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYKHEOWZLJZSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466937 | |
Record name | 2,5-dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromopyrazine | |
CAS RN |
23229-26-7 | |
Record name | 2,5-dibromopyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dibromopyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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